
P-Methyl-N,N'-bis(2-methylpropyl)phosphonothioic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide is a chemical compound with the molecular formula C9H23N2PS It is a phosphonothioic diamide, which means it contains a phosphorus atom bonded to sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide typically involves the reaction of phosphorus trichloride with isobutylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioic diamide derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid and diamide derivatives, which can have different chemical and physical properties depending on the substituents introduced during the reactions.
科学的研究の応用
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism of action of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
P-(chloromethyl)-N,N’-bis(1-methylpropyl)phosphorothioic diamide: This compound has a similar structure but with a chlorine atom instead of a methyl group.
Phosphonothioic diamide derivatives: Various derivatives with different substituents on the nitrogen and phosphorus atoms.
Uniqueness
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
特性
CAS番号 |
109054-13-9 |
|---|---|
分子式 |
C9H23N2PS |
分子量 |
222.33 g/mol |
IUPAC名 |
2-methyl-N-[methyl-(2-methylpropylamino)phosphinothioyl]propan-1-amine |
InChI |
InChI=1S/C9H23N2PS/c1-8(2)6-10-12(5,13)11-7-9(3)4/h8-9H,6-7H2,1-5H3,(H2,10,11,13) |
InChIキー |
YYWOQGRPPRDICQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNP(=S)(C)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


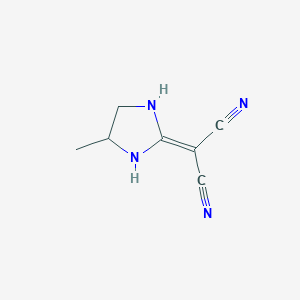
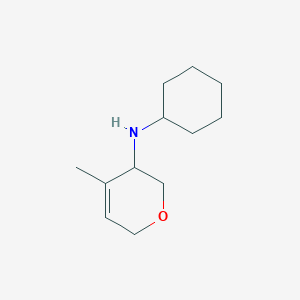
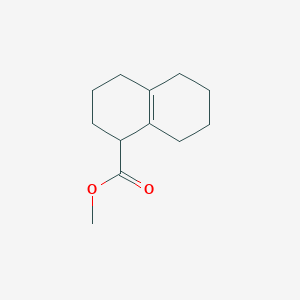

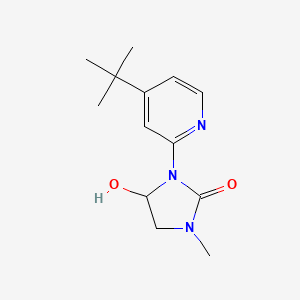


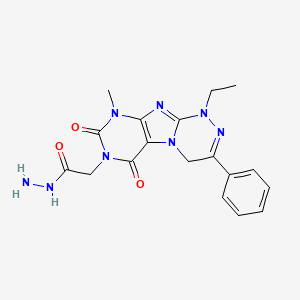
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
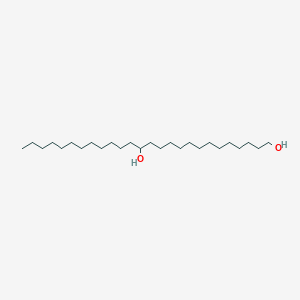
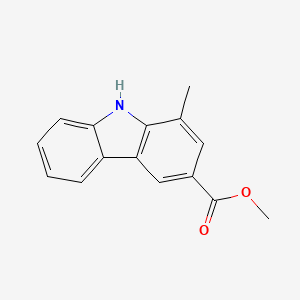
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
